molecular formula C9H19NO3S B7596095 4-(Ethoxymethyl)-1-methylsulfonylpiperidine

4-(Ethoxymethyl)-1-methylsulfonylpiperidine

Cat. No. B7596095
M. Wt: 221.32 g/mol
InChI Key: LWQAIDQYUPIVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethoxymethyl)-1-methylsulfonylpiperidine, also known as EMAP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. EMAP is a piperidine derivative that has been shown to have unique properties that make it a promising candidate for use in various fields of study. In

Mechanism of Action

4-(Ethoxymethyl)-1-methylsulfonylpiperidine works by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can have a positive effect on mood and cognitive function. This compound has also been shown to have an affinity for sigma receptors, which are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and reduce anxiety. This compound has also been shown to have analgesic effects, which may be related to its ability to increase the levels of dopamine and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(Ethoxymethyl)-1-methylsulfonylpiperidine in lab experiments is its unique mechanism of action. This compound has been shown to have a different mechanism of action than other drugs that are currently used to treat neurological disorders. This makes this compound a promising candidate for further research in this area. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry. This can make it difficult for researchers to obtain the compound for use in their experiments.

Future Directions

There are a number of future directions for research on 4-(Ethoxymethyl)-1-methylsulfonylpiperidine. One area of research that is promising is the use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential use as an analgesic and as a treatment for drug addiction. Further research is needed to fully understand the potential applications of this compound in these areas. Additionally, research is needed to develop more efficient and cost-effective methods for synthesizing this compound.

Synthesis Methods

4-(Ethoxymethyl)-1-methylsulfonylpiperidine can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-piperidone with ethyl chloroformate to produce 4-(ethoxycarbonylmethyl)piperidine. This intermediate is then reacted with methylsulfonyl chloride to produce this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

4-(Ethoxymethyl)-1-methylsulfonylpiperidine has been studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential use as an analgesic and as a treatment for drug addiction.

properties

IUPAC Name

4-(ethoxymethyl)-1-methylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S/c1-3-13-8-9-4-6-10(7-5-9)14(2,11)12/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQAIDQYUPIVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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